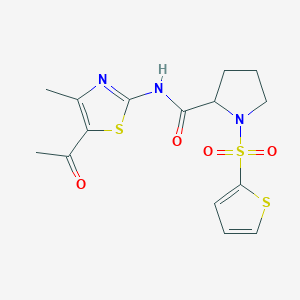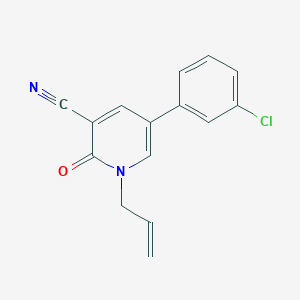![molecular formula C18H22N4O4S B2745118 4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine CAS No. 2034254-75-4](/img/structure/B2745118.png)
4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is a complex organic compound that features a pyrrolopyrimidine core, a morpholine ring, and a sulfonyl group attached to a methoxy-methylphenyl moiety
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl and pyrimidinyl groups
Mode of Action
Based on its chemical structure, it can be hypothesized that the compound might interact with its targets through the formation of hydrogen bonds or hydrophobic interactions . The presence of a sulfonyl group could potentially lead to the inhibition of enzymes, while the pyrimidinyl group might interact with nucleic acids .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given the potential interactions mentioned above, it could be involved in pathways related to enzyme activity regulation or nucleic acid processing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of a morpholine ring might enhance its solubility, potentially improving its absorption and distribution . The methoxy groups could also influence its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Potential effects could range from altered enzyme activity to changes in gene expression, depending on the nature of the target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the methoxy-methylphenyl moiety using sulfonyl chloride in the presence of a base.
Attachment of the morpholine ring: The final step involves the coupling of the morpholine ring to the pyrrolopyrimidine core, which can be facilitated by using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfonylation or morpholine-containing compounds.
類似化合物との比較
Similar Compounds
4-(6-((4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine: Similar structure but lacks the methyl group on the phenyl ring.
4-(6-((4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine: Similar structure but lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the methoxy and methyl groups on the phenyl ring in 4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.
特性
IUPAC Name |
4-[6-(4-methoxy-3-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-9-15(3-4-17(13)25-2)27(23,24)22-11-14-10-19-18(20-16(14)12-22)21-5-7-26-8-6-21/h3-4,9-10H,5-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWCDHACDVKOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B2745037.png)
![N-(3-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2745038.png)
![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)
![1-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2745043.png)
![9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745044.png)




![2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2745051.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide](/img/structure/B2745053.png)


![1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2745058.png)
